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Compound of Interest

2-Hydroxy-6-methyl-5-
Compound Name:
phenylinicotinonitrile

Cat. No.: B1294450

Disclaimer: Following a comprehensive search, specific experimental spectroscopic data
(NMR, IR, and Mass Spectrometry) for the compound 2-Hydroxy-6-methyl-5-
phenylnicotinonitrile could not be located in the available public domain literature and
databases. This suggests that the compound may be novel or its characterization data has not
been widely published.

This guide, therefore, provides a foundational framework for researchers, scientists, and drug
development professionals on the standard methodologies and expected data for the
spectroscopic characterization of a novel substituted nicotinonitrile derivative like 2-Hydroxy-6-
methyl-5-phenylnicotinonitrile.

Introduction to Spectroscopic Characterization

The structural elucidation of a novel organic compound is a cornerstone of chemical and
pharmaceutical research. A combination of spectroscopic techniques is employed to determine
the molecular structure, connectivity of atoms, and functional groups present. For a molecule
such as 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable
tools.

Expected Spectroscopic Data
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While experimental data is unavailable, we can predict the expected spectral features for 2-

Hydroxy-6-methyl-5-phenylnicotinonitrile based on its constituent functional groups.

Table 1: Predicted *H NMR Spectral Data for 2-Hydroxy-

6-methyl-5-phenylnicotinonitrile

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~10-12 Singlet 1H -OH (Hydroxy)
~7.3-7.6 Multiplet 5H -CsHs (Phenyl)
~8.0-8.2 Singlet 1H H-4 (Pyridinone ring)
~24 Singlet 3H -CHs (Methyl)

Table 2: Predicted **C NMR Spectral Data for 2-Hydroxy-
6-methyl-5-phenylnicotinonitrile

Chemical Shift (6, ppm)

Assignment

~ 160-165 C=0 (C-2, Pyridinone tautomer)
~ 155-160 C-6

~ 140-145 C-4

~128-135 Phenyl carbons

~115-120 -CN (Nitrile)

~110-115 C-5

~105-110 C-3

~20 -CHs

Table 3: Predicted IR Absorption Bands for 2-Hydroxy-6-
methyl-5-phenylnicotinonitrile
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Wavenumber (cm~?) Intensity Functional Group
3200-3400 Broad O-H stretch (Hydroxy)
3000-3100 Medium C-H stretch (Aromatic)
2220-2260 Sharp, Medium C=N stretch (Nitrile)

C=0 stretch (Pyridinone
1640-1680 Strong

tautomer)

) C=C stretch

1550-1600 Medium-Strong

(Aromatic/Pyridinone)

Table 4: Predicted Mass Spectrometry Data for 2-

mlz Interpretation

[M]+e Molecular ion peak
[M-CHs]+ Loss of a methyl group
[M-HCN]+ Loss of hydrogen cyanide
[M-COJ+ Loss of carbon monoxide
[CeHs]+ Phenyl fragment

Experimental Protocols: A General Workflow

The following outlines the standard experimental procedures for obtaining the spectroscopic
data for a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., DMSO-ds, CDCI3) in an NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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e 1H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a 30-
degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance
of 13C, a larger number of scans and a longer relaxation delay are typically required. Proton
decoupling is used to simplify the spectrum.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a
KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it
into a thin disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the empty sample holder is first recorded and automatically
subtracted from the sample spectrum.

o Data Analysis: Identify characteristic absorption bands and correlate them to specific
functional groups.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 lonization: Introduce the sample into the mass spectrometer. Common ionization techniques
for such a molecule include Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI).
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e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion.

» Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and
identify characteristic fragmentation patterns that provide structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the structural elucidation of a novel
compound using spectroscopic methods.

Compound Synthesis & Purification

Synthesis of
2-Hydroxy-6-methyl-5-phenylnicotinonitrile

:

Purification
(e.g., Crystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy

(*H, 3C) IR Spectroscopy Mass Spectrometry

Structural Elucidation

Integration of
Spectroscopic Data

Structure Confirmation
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a novel compound.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Hydroxy-6-methyl-5-
phenylnicotinonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294450#spectroscopic-data-for-2-hydroxy-6-methyl-
5-phenylnicotinonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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